Novobiocin calcium

Pharmaceutical formulation Salt form selection Aqueous suspension stability

Novobiocin calcium is the dibasic calcium salt of the aminocoumarin antibiotic novobiocin, a DNA gyrase inhibitor that competes with ATP for binding to the GyrB subunit. It is primarily active against Gram-positive bacteria, with historically documented clinical use against methicillin-resistant Staphylococcus aureus (MRSA).

Molecular Formula C62H70CaN4O22
Molecular Weight 1263.3 g/mol
CAS No. 4309-70-0
Cat. No. B609626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovobiocin calcium
CAS4309-70-0
SynonymsAlbamycin, Novobiocin calcium
Molecular FormulaC62H70CaN4O22
Molecular Weight1263.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Ca+2]
InChIInChI=1S/2C31H36N2O11.Ca/c2*1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h2*7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;;+2/p-2
InChIKeyHEJBMFPJLCJWER-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Novobiocin Calcium (CAS 4309-70-0) — Aminocoumarin Antibiotic Procurement & Differentiation Guide


Novobiocin calcium is the dibasic calcium salt of the aminocoumarin antibiotic novobiocin, a DNA gyrase inhibitor that competes with ATP for binding to the GyrB subunit [1]. It is primarily active against Gram-positive bacteria, with historically documented clinical use against methicillin-resistant Staphylococcus aureus (MRSA) [2]. The calcium salt form confers distinct physicochemical properties that directly influence formulation stability and biological performance compared to the sodium salt, free acid, and structurally related aminocoumarins such as coumermycin A1 and clorobiocin.

Why Novobiocin Calcium Cannot Be Simply Replaced by Novobiocin Sodium or Other Aminocoumarins


Despite sharing the same aminocoumarin pharmacophore, novobiocin salts and structural analogs exhibit clinically and pharmaceutically meaningful divergence in bioavailability, stability, and antibacterial spectrum. The calcium salt demonstrates distinct oral absorption characteristics in pediatric populations compared to the sodium salt [1], while the sodium salt shows double the biological activity in standard models [2]. Furthermore, the calcium salt is the drug of choice for aqueous dosage forms because the sodium salt is not completely stable in water-containing formulations [3]. Across the aminocoumarin class, coumermycin A1 is up to 50-fold more potent against S. aureus than novobiocin [4], and clorobiocin is consistently reported as more potent than novobiocin [5] — yet novobiocin remains the only clinically approved member of this class, providing a distinct risk-benefit profile. These quantitative differences render simple in-class substitution unreliable for research consistency or industrial formulation.

Quantitative Differentiation Evidence for Novobiocin Calcium vs. Sodium Salt, Coumermycin A1, and Clorobiocin


Aqueous Formulation Stability: Calcium Salt Is Preferred Over Sodium Salt for Water-Containing Dosage Forms

The sodium salt of novobiocin is not completely stable in all dosage forms containing water, making calcium acid novobiocin the drug of choice for aqueous formulations [1]. The amorphous free acid form of novobiocin is metastable in aqueous suspension, reverting on standing to a less soluble, inactive crystalline form; calcium novobiocin enables formulation of stable aqueous suspensions that resist this conversion [2].

Pharmaceutical formulation Salt form selection Aqueous suspension stability

Oral Bioavailability: Pediatric Study Reports Higher Blood Levels with Calcium Salt vs. Textbook Assertion of Lower Activity

A 1957 clinical study in 56 pediatric patients reported 'higher blood levels were obtained with the calcium salt than with the sodium salt of novobiocin' following oral administration [1]. In contrast, a standard pharmacology textbook states that 'the biological activity of sodium salt of novobiocin (weak acid) is twice as compared to its calcium salt' under general conditions [2]. The apparent discrepancy likely reflects differences in study populations (children vs. adults), formulation variables, and measurement endpoints (blood levels vs. biological activity). The calcium salt possesses a higher potency equivalence: 1.03 g of novobiocin calcium equals 1 g of novobiocin base, compared to 1.04 g of sodium salt per gram of base.

Pharmacokinetics Oral absorption Pediatric infectious disease

Gram-Negative Activity Modulation: EDTA Enhances Novobiocin 4–16 Fold vs. Coumermycin A1 8–40 Fold

In a 1970 study comparing the aminocoumarins coumermycin A1 and novobiocin against Gram-negative bacteria (P. aeruginosa, E. coli, K. pneumoniae, P. mirabilis), EDTA enhanced coumermycin A1 activity 8- to 40-fold in synthetic medium lacking Mg2+, whereas novobiocin activity was increased only 4- to 16-fold against three strains and remained unchanged against P. mirabilis [1]. Crucially, addition of 200 µg/mL Mg2+ inhibited novobiocin activity sixfold against E. coli but had no effect on coumermycin A1 [1]. This indicates that novobiocin's activity against Gram-negative organisms is more sensitive to environmental magnesium concentrations than coumermycin A1.

Gram-negative bacteria EDTA permeabilization Antibiotic synergy

Anti-Staphylococcal Potency: Coumermycin A1 Is 50-Fold More Active Than Novobiocin Against S. aureus

A 1969 head-to-head comparison established that coumermycin A1 is 'about 50 times more active than novobiocin or minocycline' against S. aureus strains tested [1]. The study compared coumermycin A1 with novobiocin, ampicillin, and minocycline using standard twofold serial dilution MIC tests in Trypticase Soy Broth with 18-hour incubation at 37°C. This potency gap remains the defining intra-class differentiation for aminocoumarins: coumermycin has approximately 50-fold greater intrinsic anti-staphylococcal activity, whereas novobiocin retains the advantage of established clinical safety data and regulatory approval.

Staphylococcus aureus MIC comparison Aminocoumarin class potency

Intra-Class Potency Gradient: Clorobiocin > Coumermycin A1 > Novobiocin for Gyrase Inhibition and Bacterial Growth

Among the three classical aminocoumarin antibiotics, clorobiocin represents a 'highly evolved' structure optimized for bacterial transport and DNA gyrase inhibition, demonstrating the highest activity against both E. coli DNA gyrase in vitro and against bacterial growth, compared to coumermycin A1 and novobiocin [1]. Clorobiocin differs from novobiocin by the substitution of the 3' carbamoyl group with a 5-methylpyrrole-2-carboxyl group, which confers at least 10-fold more inhibitory activity than the similarly linked amide found in the novobiocin series [1].

DNA gyrase inhibition Clorobiocin Structure-activity comparison

Procurement-Relevant Application Scenarios for Novobiocin Calcium


Aqueous Suspension Formulation Development for Oral or Topical Delivery

When developing a liquid oral suspension, pediatric syrup, or topical gel, novobiocin calcium is the required salt form. As documented in US Patent 3,001,911, the sodium salt is not completely stable in water-containing dosage forms, and the amorphous free acid spontaneously reverts to an insoluble, inactive crystalline state [1]. The hydrated calcium acid novobiocin enables reproducible manufacture of stable aqueous dispersions without caking or agglomeration during storage and transport [1].

Pediatric Clinical Studies Requiring Optimized Oral Absorption

For pediatric pharmacokinetic or clinical studies, novobiocin calcium may provide superior oral absorption compared to the sodium salt. A 1957 study in 56 pediatric patients demonstrated that higher blood levels were achieved with the calcium salt than with the sodium salt after oral dosing, with good overall absorption and no toxic reactions observed [2]. This finding, while from an older study, remains relevant for modern pediatric formulation development when choosing between salt forms.

Gram-Positive Antibiotic Research Requiring Clinically Validated Gyrase Inhibition

For translational research targeting Gram-positive pathogens—particularly MRSA—novobiocin calcium provides the only clinically validated aminocoumarin scaffold. Although coumermycin A1 is ~50-fold more potent against S. aureus [3] and clorobiocin is the most potent gyrase inhibitor in vitro [4], novobiocin calcium is the sole compound in this class with established human safety data, making it the appropriate choice for studies progressing toward clinical translation.

Gram-Negative Permeabilization Studies with EDTA Co-Administration

In studies investigating outer membrane permeabilization of Gram-negative bacteria, novobiocin calcium serves as a useful probe for quantifying the effect of EDTA and divalent cation concentration on antibiotic entry. Its activity is enhanced 4- to 16-fold by EDTA against susceptible Gram-negative strains, but the effect is significantly modulated by Mg2+ concentration [5]. This makes novobiocin calcium suitable as a control compound in permeabilization assay development, where its differential behavior compared to coumermycin A1 (8–40 fold enhancement, Mg2+-insensitive) provides an internal reference range [5].

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